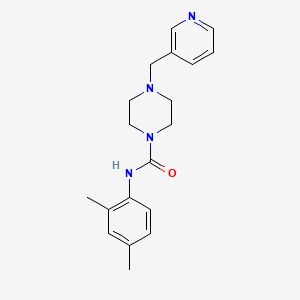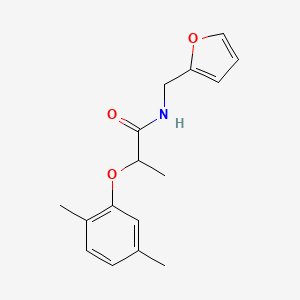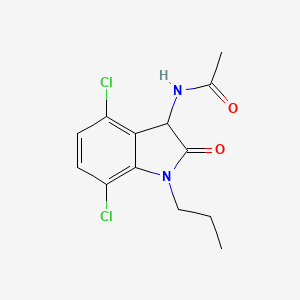
N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties. In
Wirkmechanismus
N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide acts as a selective agonist for the serotonin 5-HT1A receptor and the dopamine D3 receptor. The activation of these receptors leads to the modulation of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, anxiety, and cognition. This compound also inhibits the activity of the enzyme monoamine oxidase A, which is involved in the breakdown of serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to anxiolytic and antidepressant effects. This compound has also been shown to inhibit the proliferation and migration of cancer cells, leading to anti-tumor effects. In cardiovascular studies, this compound has been shown to have vasodilatory effects, leading to a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been extensively studied, and its pharmacological properties are well-documented. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide research. In neuroscience, this compound can be studied further for its potential therapeutic applications in the treatment of anxiety and depression. In oncology, this compound can be studied for its potential use in combination with other anti-cancer drugs. In cardiovascular diseases, this compound can be studied further for its potential use in the treatment of hypertension. Additionally, the development of this compound analogs with improved pharmacological properties can be explored.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the activity of serotonin and dopamine receptors in the brain. In oncology, this compound has been studied for its anti-proliferative and anti-metastatic effects on cancer cells. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and can potentially be used to treat hypertension.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-5-6-18(16(2)12-15)21-19(24)23-10-8-22(9-11-23)14-17-4-3-7-20-13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUMKGVRICNHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4710154.png)

![8-(2,4-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4710160.png)
![3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide](/img/structure/B4710168.png)
![1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4710175.png)



![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710195.png)


![N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4710208.png)
![6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-5-isoxazolyl]-2,3-dimethoxyphenol](/img/structure/B4710223.png)
![N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B4710229.png)